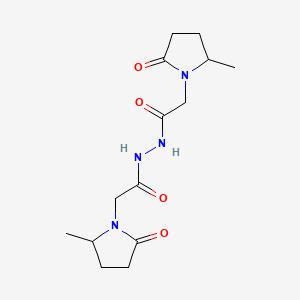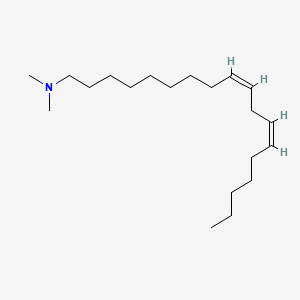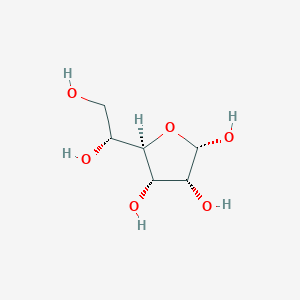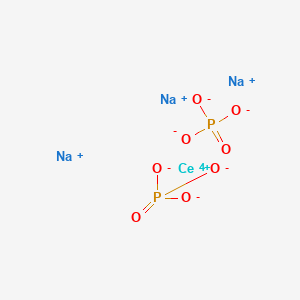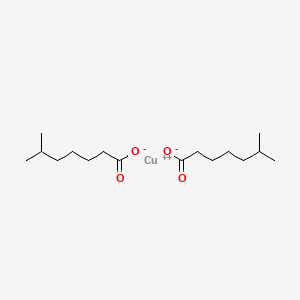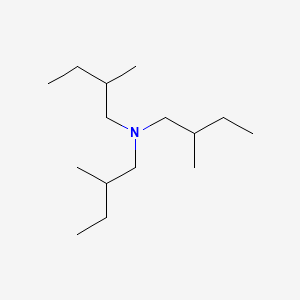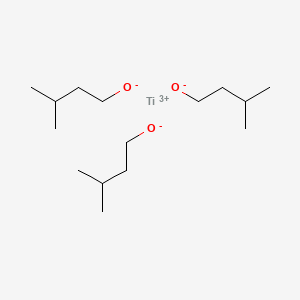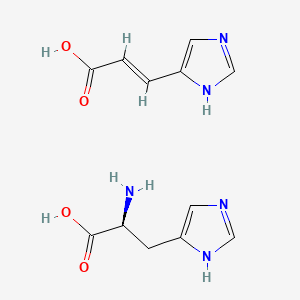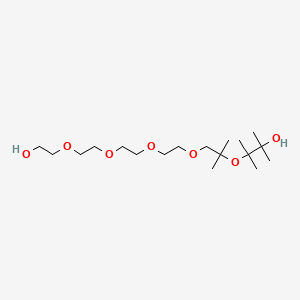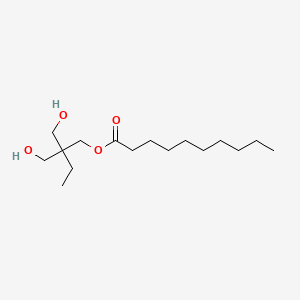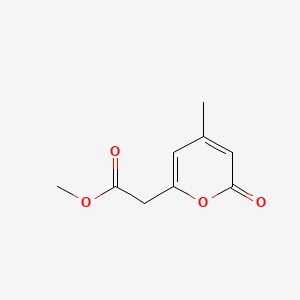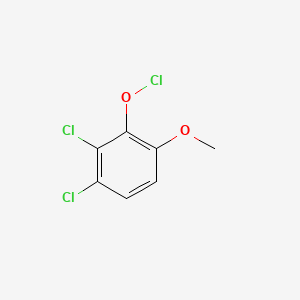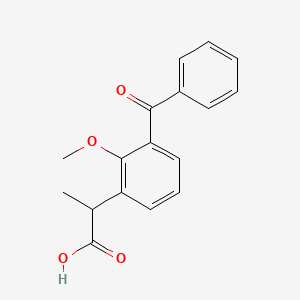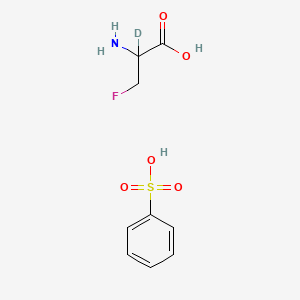
3-Fluoro-DL-(2-2H)alanine benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-DL-(2-2H)alanine benzenesulphonate is a chemical compound with the molecular formula C9H14FNO5S It is a derivative of alanine, where the hydrogen atom at the second position is replaced by a deuterium atom (2-2H) and a fluorine atom is attached to the third position The compound is further modified by the addition of a benzenesulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate typically involves multiple steps. One common method starts with the preparation of 3-fluoroalanine, which can be achieved through the fluorination of alanine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The deuterium labeling at the second position can be introduced by using deuterated reagents during the synthesis process. The final step involves the sulfonation of the compound with benzenesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-DL-(2-2H)alanine benzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoropyruvate.
Reduction: Reduction reactions can convert the compound into fluorolactate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Fluoropyruvate
Reduction: Fluorolactate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-DL-(2-2H)alanine benzenesulphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential as an antibacterial agent due to its ability to inhibit bacterial alanine racemase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate involves the inhibition of bacterial alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall. The compound is metabolized to fluoropyruvate, which is then reduced to fluorolactate. This metabolic pathway disrupts the normal function of bacterial cells, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroalanine: Similar structure but lacks the deuterium and benzenesulphonate modifications.
DL-Alanine: The parent compound without fluorine, deuterium, or benzenesulphonate groups.
Fluoropyruvate: A metabolite formed from the oxidation of 3-Fluoro-DL-(2-2H)alanine benzenesulphonate.
Uniqueness
This compound is unique due to its combination of fluorine, deuterium, and benzenesulphonate groups, which confer distinct chemical properties and biological activities
Properties
CAS No. |
59189-04-7 |
|---|---|
Molecular Formula |
C9H12FNO5S |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/i;2D |
InChI Key |
XOXBTKOKBQADJP-NGRIDVMYSA-N |
Isomeric SMILES |
[2H]C(CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


